7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
7-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a synthetic compound known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves nucleophilic substitution reactions. One common method includes the nucleophilic substitution of a tosyl precursor with a fluoride source . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium fluoride (NaF) or potassium fluoride (KF) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:
Neuroimaging: It is used as a radioligand for imaging sigma receptors in the brain, aiding in the study of neurodegenerative and psychiatric diseases.
Medicinal Chemistry: The compound’s ability to bind to sigma receptors makes it a valuable tool in drug discovery and development, particularly for conditions involving the central nervous system.
Biological Studies: Its interactions with sigma receptors are studied to understand their role in various biological processes and diseases.
Mechanism of Action
The mechanism of action of 7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one primarily involves its binding to sigma receptors. Sigma receptors are involved in several cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival pathways . By binding to these receptors, the compound can influence these processes, making it useful for both therapeutic and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
3H-Spiro[2-benzofuran-1,4’-piperidine]: This compound shares a similar spirocyclic structure but lacks the fluorine atom, which may affect its binding affinity and selectivity.
6-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]: Another fluorinated derivative, differing in the position of the fluorine atom, which can influence its chemical and biological properties.
Uniqueness
7-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its specific fluorine substitution, which enhances its binding affinity and selectivity for sigma receptors. This makes it particularly valuable for neuroimaging and medicinal chemistry applications .
Properties
CAS No. |
740789-95-1 |
---|---|
Molecular Formula |
C12H12FNO2 |
Molecular Weight |
221.2 |
Purity |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.